ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
Description
This compound is a heterocyclic sulfonamide derivative featuring a fused thieno[2,3-d]thiazole core. Key structural elements include:
Properties
IUPAC Name |
ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S3/c1-5-8-14-27(15-9-6-2)35(30,31)18-12-10-17(11-13-18)21(28)25-24-26-22-19(34-24)16(4)20(33-22)23(29)32-7-3/h10-13H,5-9,14-15H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSAAQSLUUSHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Biological Activity
Ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a synthetic compound that likely exhibits biological activity due to its complex structure, which includes a thieno[2,3-d]thiazole moiety known for its pharmacological properties. Compounds with similar structures have been studied for various biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have shown effectiveness against a range of bacteria and fungi. The presence of a sulfamoyl group may enhance this activity by interfering with bacterial folate synthesis.
- Antitumor Activity : Thiazole-containing compounds have been explored for their potential in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of such compounds. Key factors influencing activity include:
- Substituents on the Thiazole Ring : Modifications can significantly affect potency and selectivity.
- Sulfamoyl Group : This functional group can enhance solubility and bioavailability, impacting overall efficacy.
- Ethyl Ester Functionality : The ethyl ester may influence the compound's pharmacokinetics, affecting absorption and metabolism.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial, Antitumor | , |
| Compound B | Structure B | Anti-inflammatory | |
| Compound C | Structure C | Antiviral |
Case Study 1: Antimicrobial Activity
A study investigated a series of thiazole derivatives, including those with sulfamoyl substitutions. Results indicated that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to inhibition of cell wall synthesis.
Case Study 2: Antitumor Effects
Research on thiazole-based compounds revealed that they could induce cell cycle arrest in cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells, suggesting potential for further development as an anticancer agent.
Case Study 3: Anti-inflammatory Mechanism
A derivative similar to the target compound was tested for its anti-inflammatory effects in animal models. Results showed a reduction in edema and inflammatory markers, indicating that such compounds could be candidates for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
Ethyl 4-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzamido)butanoate (12)
- Core Structure: Benzamido-linked perimidine (a fused benzene-imidazole system) instead of thieno-thiazole.
- Properties : Lower yield (35%) and moderate melting point (128.6–132.5°C) compared to thiazole derivatives .
- Functional Groups : Ethyl ester and amide linker, similar to the target compound, but lacks sulfonamide .
Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives
- Core Structure : Imidazolidin-2-ylidene-sulfamoyl with thioether linkages.
- Synthesis : Prepared via reactions with ethyl bromoacetate and triethylamine, a method applicable to sulfonamide derivatives like the target compound .
- Key Difference: Absence of the thieno-thiazole system, reducing aromatic conjugation .
Sulfonamide-Substituted Analogues
Ethyl 2-(4-(N,N-Diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
- Structure : Nearly identical to the target compound but with diethylsulfamoyl instead of dibutylsulfamoyl.
- Impact of Alkyl Chains : The dibutyl group in the target compound likely increases lipophilicity (logP) compared to diethyl, affecting membrane permeability and solubility .
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-Hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
- Structure : Thiazole-carboxamide with piperazinyl and pyrimidine substituents.
- Comparison: Shares a thiazole core but lacks the fused thieno-thiazole system and sulfonamide group, highlighting the target compound’s unique dual-heterocyclic design .
Table 1: Key Parameters of Selected Compounds
Key Observations:
- Synthetic Challenges: The target compound’s fused thieno-thiazole system may require multistep synthesis, similar to perimidine derivatives (e.g., compound 12, 35% yield) .
- Thermal Stability : Compounds with extended aromatic systems (e.g., perimidine in compound 14, melting point ~147°C) exhibit higher thermal stability than aliphatic sulfonamides .
- Solubility : The dibutylsulfamoyl group in the target compound likely reduces aqueous solubility compared to diethyl or hydroxyethyl substituents (e.g., compound BP 27384) .
Research Implications and Gaps
- Synthetic Optimization : Higher yields reported for imidazolidin-2-ylidene derivatives (up to 50%) could inform improved routes for the target compound.
- Structural Tuning : Replacing dibutyl with shorter alkyl chains or polar groups (e.g., hydroxyethyl in compound BP 27384) may balance lipophilicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
